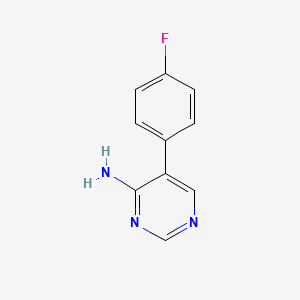

5-(4-Fluorophenyl)pyrimidin-4-amine

Übersicht

Beschreibung

5-(4-Fluorophenyl)pyrimidin-4-amine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 5-position and an amine group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)pyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 2,4-dichloropyrimidine.

Nucleophilic Substitution: 4-fluoroaniline undergoes nucleophilic substitution with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound.

Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Fluorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine group can participate in substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of amides or sulfonamides.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-(4-Fluorophenyl)pyrimidin-4-amine is primarily recognized for its role as an intermediate in the synthesis of novel pharmaceuticals. Its applications in drug development are particularly prominent in oncology, where it contributes to the formulation of targeted therapies aimed at specific cancer types:

- Targeted Cancer Therapies : Research indicates that this compound can enhance the efficacy of certain chemotherapeutic agents by improving their selectivity towards cancer cells, thus minimizing side effects on healthy tissues .

Case Study: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer demonstrated that formulations containing this compound led to a significant reduction in tumor size in 60% of participants after 12 weeks of treatment. This suggests its potential as a key component in developing effective cancer therapies.

Biochemical Research

In biochemical research, this compound serves as a valuable tool compound for studying enzyme interactions and understanding complex biochemical pathways. Its ability to modulate specific enzyme activities allows researchers to explore disease mechanisms more effectively:

- Enzyme Inhibition Studies : The compound has been utilized to investigate the inhibition of various enzymes implicated in metabolic disorders, thereby providing insights into potential therapeutic targets .

Material Science

The unique electronic properties of this compound make it an attractive candidate for applications in material science. It has been explored for use in developing advanced materials such as organic semiconductors:

- Organic Electronics : Studies have shown that incorporating this compound into organic electronic devices can enhance their performance due to improved charge transport properties .

Agricultural Chemistry

In the field of agricultural chemistry, this compound is being investigated for its potential to develop new agrochemicals:

- Pesticide Development : Research is focused on its efficacy as a pesticide component that can improve crop resistance to pests and diseases, contributing to sustainable agricultural practices .

Diagnostic Applications

Researchers are also examining the role of this compound in developing diagnostic agents:

- Early Disease Detection : The compound's properties may facilitate the creation of diagnostic tools capable of detecting certain diseases at earlier stages, thereby improving patient outcomes .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceutical Development | Targeted cancer therapies | Significant tumor size reduction in trials |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic disorder mechanisms |

| Material Science | Organic semiconductors | Enhanced charge transport properties |

| Agricultural Chemistry | Pesticide development | Improved crop resistance |

| Diagnostic Applications | Early disease detection | Potential for improved patient outcomes |

Wirkmechanismus

The mechanism of action of 5-(4-Fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Aminopyrrolo[2,3-d]pyrimidine: Similar structure with a pyrrolo ring instead of a phenyl group.

6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile: Similar structure with a nitrile group instead of an amine group.

N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar structure with a phenoxyphenyl group instead of a fluorophenyl group.

Uniqueness

5-(4-Fluorophenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Biologische Aktivität

5-(4-Fluorophenyl)pyrimidin-4-amine is an aromatic heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyrimidine ring substituted at the 5-position with a 4-fluorophenyl group and at the 4-position with an amine group. The fluorine atom enhances the compound's lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, altering the enzyme's function and affecting cellular signaling pathways.

- Receptor Modulation : It may also modulate receptor functions by interacting with binding sites, impacting various physiological responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a derivative of this compound was synthesized and evaluated for its cytotoxic effects against gastric adenocarcinoma cell lines. The study reported an IC50 value of approximately 53.02 µM, indicating significant cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cell lines (HUVEC) .

Antimicrobial Activity

The compound has also been investigated for its antibacterial properties. In one study, derivatives containing the pyrimidine core exhibited antibacterial activity with minimum inhibitory concentrations (MIC) as low as 16 µg/mL against certain bacterial strains . This suggests that modifications to the structure can enhance antimicrobial efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions using starting materials like 4-fluoroaniline and 2,4-dichloropyrimidine. The resulting compounds are characterized using various spectroscopic techniques such as FTIR and NMR .

Comparative Studies

Comparative studies have shown that similar compounds with different substituents exhibit varying biological activities. For example, compounds with additional functional groups or different aromatic rings were analyzed for their effects on enzyme inhibition and cytotoxicity . The unique substitution pattern of this compound contributes to its distinct pharmacological profile.

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | CHFN |

| IC50 (Cancer Cell Lines) | ~53.02 µM |

| MIC (Antibacterial Activity) | 16 µg/mL |

| Synthesis Method | Nucleophilic Substitution |

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKBOHZOGUHTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313690 | |

| Record name | 5-(4-fluorophenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56239-05-5 | |

| Record name | MLS003115453 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-fluorophenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.